9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-
Brand Name: Vulcanchem
CAS No.: 63466-99-9
VCID: VC18713346
InChI: InChI=1S/C19H20N2O4/c1-25-11-9-21-15-7-6-14(20-8-10-22)16-17(15)19(24)13-5-3-2-4-12(13)18(16)23/h2-7,20-22H,8-11H2,1H3
SMILES:
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-

CAS No.: 63466-99-9

Cat. No.: VC18713346

Molecular Formula: C19H20N2O4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- - 63466-99-9

Specification

CAS No. 63466-99-9
Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
IUPAC Name 1-(2-hydroxyethylamino)-4-(2-methoxyethylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C19H20N2O4/c1-25-11-9-21-15-7-6-14(20-8-10-22)16-17(15)19(24)13-5-3-2-4-12(13)18(16)23/h2-7,20-22H,8-11H2,1H3
Standard InChI Key COXQBOPCXFTAIX-UHFFFAOYSA-N
Canonical SMILES COCCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

The compound 9,10-anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- (CAS No. 63466-99-9) belongs to the anthraquinone family, a class of aromatic diketones with a fused tricyclic structure . Its molecular structure features two aminoalkyl substituents at the 1- and 4-positions: a 2-hydroxyethylamino group and a 2-methoxyethylamino group (Fig. 1). These substituents introduce polarity and hydrogen-bonding capabilities, influencing solubility and reactivity.

Table 1. Physicochemical Properties of 9,10-Anthracenedione, 1-[(2-Hydroxyethyl)amino]-4-[(2-Methoxyethyl)amino]-

PropertyValue/DescriptionSource
Molecular FormulaC19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight340.4 g/mol
CAS Registry Number63466-99-9
SolubilityModerate in polar organic solvents; limited in water
Melting PointNot reported (decomposes above 250°C)

The anthracenedione core contributes to its planar aromatic system, enabling π-π interactions, while the substituents modulate electronic effects and steric hindrance .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this derivative typically involves functionalization of the parent 9,10-anthraquinone through nucleophilic aromatic substitution or condensation reactions. Key steps include:

  • Friedel-Crafts Acylation: Reacting phthalic anhydride with benzene derivatives to form o-benzoylbenzoic acid, a precursor to anthraquinones .

  • Amination: Introducing the hydroxyethyl and methoxyethyl amino groups via nucleophilic substitution under controlled pH and temperature.

  • Purification: Chromatographic techniques to isolate the desired product from by-products.

Table 2. Comparison of Anthraquinone Synthesis Methods

MethodKey ReactantsYield (%)Reference
Friedel-CraftsPhthalic anhydride, AlCl₃60–75
Diels-AlderNaphthoquinone, butadiene50–65
Nucleophilic Substitution9,10-Anthraquinone, amino alcohols30–45

The lower yield in nucleophilic substitution reflects the steric challenges of modifying the anthraquinone core.

Physicochemical and Reactivity Properties

Reactivity

The amino groups participate in:

  • Acid-Base Reactions: Protonation/deprotonation at physiological pH.

  • Coordination Chemistry: Binding to metal ions via lone electron pairs.

  • Redox Activity: Electron transfer reactions characteristic of anthraquinones, potentially modulated by substituents .

Applications and Industrial Relevance

Dye Chemistry

Anthraquinone derivatives are pivotal in textile and cosmetic dyes due to their vibrant colors and stability . This compound’s aminoalkyl groups enable covalent bonding to cellulose fibers, improving washfastness.

Medicinal Research

Preliminary studies suggest potential in:

  • Anticancer Agents: Intercalation into DNA and inhibition of topoisomerase II.

  • Antimicrobials: Disruption of microbial cell membranes via redox cycling .

Table 3. Biological Activity of Selected Anthraquinones

CompoundIC₅₀ (μM)TargetReference
Doxorubicin0.1DNA Topoisomerase II
9,10-Anthraquinone>100Non-specific
Target Compound15.2Breast Cancer Cell Line
CompoundLD₅₀ (Oral, Rat)NOAEL (mg/kg-day)Reference
9,10-Anthraquinone5,000135
Target CompoundNot reportedPending

Research Gaps and Future Directions

Current studies focus on optimizing synthetic routes and exploring pharmacological applications. Critical gaps include:

  • Ecotoxicology: Environmental persistence and bioaccumulation potential.

  • Mechanistic Studies: Elucidating molecular targets in disease models.

  • Formulation Development: Enhancing bioavailability through nanoencapsulation.

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